molecular formula C18H20N2O B2626007 [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol CAS No. 637324-37-9

[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol

Cat. No.: B2626007
CAS No.: 637324-37-9
M. Wt: 280.371
InChI Key: JNOUODXFNQRSGU-UHFFFAOYSA-N
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Description

[1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol: is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The presence of the mesitylmethyl group and the hydroxymethyl group in this compound makes it unique and potentially useful for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol typically involves the reaction of 1H-benzimidazole with mesitylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting intermediate is then treated with formaldehyde and a reducing agent such as sodium borohydride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form the corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Thionyl chloride (SOCl₂) in dichloromethane (DCM).

Major Products:

    Oxidation: Corresponding aldehydes or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

Chemistry: [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and can be used in the development of new materials with unique properties.

Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral activities. Benzimidazole derivatives are known to exhibit significant biological activities, and this compound is no exception.

Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antifungal, antibacterial, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and coatings to enhance their properties.

Mechanism of Action

The mechanism of action of [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets in biological systems. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, the compound may inhibit the activity of fungal enzymes, leading to antifungal effects. Additionally, it can interact with DNA and RNA, disrupting their function and exhibiting antiviral and anticancer activities.

Comparison with Similar Compounds

    1H-benzimidazole: The parent compound of [1-(mesitylmethyl)-1H-benzimidazol-2-yl]methanol, known for its broad range of biological activities.

    2-(mesitylmethyl)-1H-benzimidazole: A similar compound with a mesitylmethyl group at the 2-position of the benzimidazole ring.

    1-(mesitylmethyl)-1H-benzimidazol-2-ylmethanol: A derivative with a phenyl group attached to the benzimidazole ring.

Uniqueness: this compound is unique due to the presence of both the mesitylmethyl and hydroxymethyl groups. This combination of functional groups enhances its reactivity and potential applications in various fields. The compound’s ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.

Properties

IUPAC Name

[1-[(2,4,6-trimethylphenyl)methyl]benzimidazol-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-12-8-13(2)15(14(3)9-12)10-20-17-7-5-4-6-16(17)19-18(20)11-21/h4-9,21H,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOUODXFNQRSGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)CN2C3=CC=CC=C3N=C2CO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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